An In-depth Technical Guide to 1,1,2-Triethoxyethane: Structure, Properties, and Applications
An In-depth Technical Guide to 1,1,2-Triethoxyethane: Structure, Properties, and Applications
Foreword: Unveiling the Potential of a Versatile Acetal
In the landscape of modern organic synthesis and drug development, the strategic use of specialized reagents and intermediates is paramount to achieving efficiency, selectivity, and innovation. Among the myriad of available chemical entities, 1,1,2-triethoxyethane emerges as a compound of significant interest. Its unique acetal structure, coupled with the presence of multiple ether linkages, bestows upon it a set of physicochemical properties that render it a valuable tool for researchers and scientists. This guide aims to provide a comprehensive technical overview of 1,1,2-triethoxyethane, delving into its core chemical principles, practical applications, and the necessary safety considerations for its effective utilization in a laboratory and industrial setting. As we navigate through its synthesis, reactivity, and analytical characterization, we will uncover the causality behind its utility, particularly in the realms of pharmaceutical and fragrance chemistry.
Molecular Architecture and Identification
1,1,2-Triethoxyethane is an organic compound characterized by an ethane backbone substituted with three ethoxy groups. Two ethoxy groups are attached to the first carbon atom, forming a diethyl acetal, while the third is attached to the second carbon, creating an ether linkage. This structure is fundamental to its chemical behavior and applications.
Caption: 2D representation of the 1,1,2-Triethoxyethane molecule.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,1,2-triethoxyethane[1] |
| CAS Number | 4819-77-6[1] |
| Molecular Formula | C₈H₁₈O₃[1] |
| Molecular Weight | 162.23 g/mol [1] |
| InChI Key | VNSJUZIHZNZLKM-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCOCC(OCC)OCC[1] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal[1] |
Physicochemical Properties: A Tabulated Summary
The utility of 1,1,2-triethoxyethane in various applications is a direct consequence of its physical and chemical properties. It is a colorless liquid with a characteristically ethereal odor. A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | |
| Boiling Point | 173-175 °C | |
| Density | 0.905 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.404 | |
| Flash Point | 54 °C | |
| Solubility | Soluble in most organic solvents; limited miscibility with water.[2] |
Synthesis of 1,1,2-Triethoxyethane: A Practical Approach
The synthesis of 1,1,2-triethoxyethane can be efficiently achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-ethoxyethanol can be reacted with chloroacetaldehyde diethyl acetal.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 1,1,2-Triethoxyethane.
Detailed Experimental Protocol
Materials:
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2-Ethoxyethanol
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Chloroacetaldehyde diethyl acetal
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Addition of Alcohol: Add 2-ethoxyethanol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride via the dropping funnel over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethoxyethoxide.
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Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetaldehyde diethyl acetal (1.05 equivalents) dropwise. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,1,2-triethoxyethane.
Reactivity and Mechanistic Insights
The chemical reactivity of 1,1,2-triethoxyethane is dominated by its acetal and ether functionalities.
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Hydrolysis: The acetal group is susceptible to hydrolysis under acidic conditions to yield ethoxyacetaldehyde and ethanol. This reaction is reversible and is a common method for the deprotection of aldehydes. The ether linkages are generally stable to a wide range of reaction conditions but can be cleaved by strong acids at elevated temperatures.
Caption: Mechanism of acid-catalyzed hydrolysis of 1,1,2-Triethoxyethane.
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Protecting Group Chemistry: The acetal moiety makes 1,1,2-triethoxyethane a useful precursor for the introduction of a protected ethoxyacetaldehyde group in organic synthesis. This is particularly valuable in multi-step syntheses where the aldehyde functionality needs to be masked during other chemical transformations.
Applications in Research and Drug Development
The unique properties of 1,1,2-triethoxyethane have led to its use in several specialized applications.
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Solvent: Its relatively high boiling point and good solvency for a range of organic compounds make it a suitable solvent for certain reactions.
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Intermediate in Pharmaceutical Synthesis: 1,1,2-Triethoxyethane serves as a key building block in the synthesis of various pharmaceutical agents. It is an intermediate used to synthesize pyrazolopyrimidine derivatives as COX-2 selective inhibitors and has been used to prepare [(1,2,4-oxadiazolylphenoxy)alkyl]isoxazoles as antiviral agents.[3]
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Case Study: Synthesis of COX-2 Inhibitors: While specific proprietary details are often not disclosed, a plausible synthetic route to a pyrazolopyrimidine-based COX-2 inhibitor could involve the condensation of a hydrazine derivative with a β-keto ester, where the ester component is derived from 1,1,2-triethoxyethane.
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Fragrance Industry: The pleasant, ethereal odor of 1,1,2-triethoxyethane and its derivatives makes them useful in the formulation of fragrances and perfumes.
Analytical Characterization
The identity and purity of 1,1,2-triethoxyethane are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1,1,2-triethoxyethane is expected to show characteristic signals for the ethoxy groups (triplets and quartets) and the ethane backbone (a triplet and a doublet of doublets). The chemical shifts would be influenced by the proximity of the oxygen atoms.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments within the molecule, providing further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 1,1,2-triethoxyethane and for monitoring its presence in reaction mixtures.
Proposed GC-MS Method:
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250 °C.
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Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
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MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.
The resulting mass spectrum would show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Safety and Toxicology
As with any chemical reagent, proper handling and awareness of potential hazards are crucial when working with 1,1,2-triethoxyethane.
GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,1,2-triethoxyethane is classified as:
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Flammable liquid and vapor (H226)[1]
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Causes skin irritation (H315)[1]
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Causes serious eye irritation (H319)[1]
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May cause respiratory irritation (H335)[1]
Handling and Storage
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Toxicological Profile
Specific toxicological data for 1,1,2-triethoxyethane is limited. However, as a member of the alkoxyethane class of compounds, it is prudent to consider the general toxicological properties of this group. Some alkoxyethanols have been shown to cause reproductive and developmental toxicity in animal studies.[4][5] Therefore, appropriate precautions should be taken to minimize exposure.
Conclusion: A Versatile Reagent for Advancing Chemical Synthesis
1,1,2-Triethoxyethane stands as a testament to the importance of specialized reagents in the chemist's toolkit. Its unique combination of an acetal and ether functionalities provides a platform for a range of synthetic transformations, from its use as a solvent to its role as a key intermediate in the synthesis of complex molecules with biological activity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner. As research in drug discovery and materials science continues to evolve, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the innovations of tomorrow.
References
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Pohl, H. R., Scinicariello, F., & Johnson, B. L. (2012). Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications. Regulatory Toxicology and Pharmacology, 63(2), 297-304. [Link]
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Pohl, H. R., Scinicariello, F., & Johnson, B. L. (2012). Joint toxicity of alkoxyethanol mixtures: contribution of in silico applications. Regulatory toxicology and pharmacology : RTP, 63(2), 297–304. [Link]
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PubChem. (n.d.). 1,1,2-Triethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of chloro-acetaldehyde diethyl-acetal. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
